2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide
Overview
Description
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C23H23BrN4O3S and its molecular weight is 515.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 514.06742 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Activity
Novel N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides have been synthesized and evaluated for their antitumor activities. These compounds showed potent antiproliferative activity against cancer cell lines such as HeLa (human cervical cancer) and A549 (human lung cancer) cell lines. Compound 6a, in particular, demonstrated significant inhibitory activity against HeLa cells, indicating potential applications in cancer therapy (Wu et al., 2017).
Anti-inflammatory and Analgesic Agents
Compounds derived from benzodioxolyl and piperazinyl structures, including benzodifuranyl and thiazolopyrimidines, have been synthesized and shown to possess anti-inflammatory and analgesic activities. These compounds were effective as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, with significant analgesic and anti-inflammatory activity, indicating their potential use in treating conditions involving inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial Activity
A study on novel sulphonamide derivatives, including structures similar to the compound of interest, showed good antimicrobial activity. Compounds with modifications on the piperazine and thiazole units displayed high activity towards various strains, supporting their potential use in antimicrobial treatments (Fahim & Ismael, 2019).
Acetylcholinesterase Inhibition
Benzothiazole derivatives containing piperazine have been synthesized and investigated for their anticholinesterase properties. Certain compounds exhibited inhibitory effects on acetylcholinesterase (AChE), suggesting their potential application in treating neurodegenerative diseases like Alzheimer's (Mohsen et al., 2014).
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN4O3S/c24-18-4-2-17(3-5-18)19-14-32-23(25-19)26-22(29)13-28-9-7-27(8-10-28)12-16-1-6-20-21(11-16)31-15-30-20/h1-6,11,14H,7-10,12-13,15H2,(H,25,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSJXZCTBXSMQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=NC(=CS4)C5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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